molecular formula C21H21BrN2O5S B3455604 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3455604
M. Wt: 493.4 g/mol
InChI Key: SVBHGHHUQWWINR-UHFFFAOYSA-N
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Description

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, an ethoxyaniline moiety, and a furan ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenyl sulfonyl chloride and 4-ethoxyaniline. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, or distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring or the ethoxyaniline moiety may be susceptible to oxidation under certain conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals or as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The sulfonyl and bromophenyl groups could play a role in binding to the target site, while the furan ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide
  • 2-(N-(4-methylphenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide
  • 2-(N-(4-fluorophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide

Uniqueness

The presence of the bromine atom in 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide distinguishes it from other similar compounds. This bromine atom can influence the compound’s reactivity, biological activity, and overall chemical properties, making it unique among its analogs.

Properties

IUPAC Name

2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O5S/c1-2-28-18-9-7-17(8-10-18)24(15-21(25)23-14-19-4-3-13-29-19)30(26,27)20-11-5-16(22)6-12-20/h3-13H,2,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBHGHHUQWWINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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